

# A Technical Guide to the Physical and Chemical Characteristics of L-Leucine ( $^{18}\text{O}_2$ )

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## Compound of Interest

Compound Name: *L-LEUCINE (18O2)*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of L-Leucine ( $^{18}\text{O}_2$ ). It includes quantitative data, key experimental protocols, and visualizations of relevant biological pathways and analytical workflows to support its application in advanced research.

## Core Physical and Chemical Properties

L-Leucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis.<sup>[1][2]</sup> The  $^{18}\text{O}_2$ -labeled variant, L-Leucine ( $^{18}\text{O}_2$ ), incorporates two heavy oxygen isotopes into the carboxylic acid group. This isotopic labeling renders the molecule an invaluable tracer for metabolic studies, particularly in quantitative proteomics and metabolomics, without altering its fundamental chemical reactivity.

The key physical and chemical properties of both unlabeled and  $^{18}\text{O}_2$ -labeled L-Leucine are summarized below for direct comparison.

Property	L-Leucine (Unlabeled)	L-Leucine ( $^{18}\text{O}_2$ )
IUPAC Name	(2S)-2-amino-4-methylpentanoic acid[3]	(2S)-2-amino-4-methylpentanoic-di( $^{18}\text{O}$ ) acid
Molecular Formula	$\text{C}_6\text{H}_{13}\text{NO}_2$ [1][3]	$\text{C}_6\text{H}_{13}\text{N}^{18}\text{O}_2$
Molecular Weight	131.17 g/mol [3][4]	135.17 g/mol [5]
CAS Number	61-90-5[1]	73579-45-0[5][6]
Appearance	White crystalline powder or small lustrous plates[3][7]	White solid
Taste / Odor	Slightly bitter taste, odorless[7]	Not specified
Melting Point	>300 °C (decomposes)[7]	Not specified
Acidity (pKa)	$\text{pK}_{\text{a}1} = 2.36$ (carboxyl), $\text{pK}_{\text{a}2} = 9.60$ (amino)[1]	$\text{pK}_{\text{a}1} \approx 2.36$ , $\text{pK}_{\text{a}2} \approx 9.60$
Isotopic Enrichment	Not Applicable	$\geq 94\%$ (typical)[5]
Chemical Purity	$\geq 98\%$	$\geq 98\%$ (typical)[5]
Solubility	Soluble in water (24.26 g/L at 25 °C), acetic acid, dilute HCl, and alkaline solutions. Insoluble in ether.[3]	Similar to unlabeled L-Leucine

## Spectroscopic and Analytical Data

Characterization of L-Leucine and its isotopologues is routinely performed using mass spectrometry and nuclear magnetic resonance. The primary difference for L-Leucine ( $^{18}\text{O}_2$ ) is its distinct mass-to-charge ratio, which is fundamental to its use as a tracer.

Analytical Method	Description
Mass Spectrometry (MS)	The exact mass of unlabeled L-Leucine is 131.0946 g/mol .[3] In ESI-MS, it typically forms a protonated molecule $[M+H]^+$ at $m/z$ 132.[8] For L-Leucine ( $^{18}O_2$ ), the expected $[M+H]^+$ ion would be at $m/z$ 136, providing a clear 4-dalton mass shift for quantification.
$^1H$ NMR Spectroscopy	The proton NMR spectrum is characterized by signals corresponding to the alpha-proton, beta- and gamma-protons, and the two diastereotopic methyl groups of the isobutyl side chain.[9][10] The $^{18}O$ labeling does not significantly alter the $^1H$ NMR spectrum.
$^{13}C$ NMR Spectroscopy	The carbon NMR spectrum shows distinct peaks for the carboxyl carbon, alpha-carbon, and the carbons of the isobutyl side chain.[9][11] Isotopic substitution with $^{18}O$ at the carboxyl group has a negligible effect on the $^{13}C$ chemical shifts.

## Biological Role and Signaling Pathways

L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][12] Leucine's ability to stimulate the mTOR Complex 1 (mTORC1) makes it a critical signaling molecule in muscle and other tissues.[13][14] The activation of mTORC1 by leucine leads to the phosphorylation and activation of downstream effectors, ultimately promoting the translation of mRNA into protein.[15]

L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

## Experimental Protocols

L-Leucine ( $^{18}O_2$ ) is primarily used in tracer studies to measure metabolic flux and protein turnover. Below are key experimental methodologies.

## Protocol: Determination of Isotopic Enrichment by GC-MS/MS

This protocol outlines a method for quantifying the isotopic ratio of L-Leucine in biological samples, adapted from established procedures for amino acid analysis.[\[16\]](#)

### Methodology:

- **Sample Preparation:** Begin with a biological matrix (e.g., plasma, cell lysate). If proteins are present, perform acid hydrolysis to release free amino acids.
- **Derivatization:** Convert the amino acids into volatile esters to make them suitable for gas chromatography. A common method is derivatization to their N-heptafluorobutyl isobutyl esters.[\[16\]](#)
- **Gas Chromatography (GC):** Inject the derivatized sample into a GC system. The sample is vaporized and separated based on volatility and interaction with the column's stationary phase.
- **Tandem Mass Spectrometry (MS/MS):** As components elute from the GC column, they enter the mass spectrometer. The instrument is set to selectively monitor the mass-to-charge ratios corresponding to both unlabeled L-Leucine and L-Leucine ( $^{18}\text{O}_2$ ) derivatives.
- **Quantification:** The isotopic enrichment is calculated by comparing the peak areas of the labeled (heavy) and unlabeled (light) ions.

Workflow for determining isotopic enrichment of L-Leucine via GC-MS/MS.

## Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on metabolic incorporation of isotopically labeled amino acids.[\[17\]](#)

### Methodology:

- **Cell Culture:** Grow two populations of cells in parallel. One population is cultured in standard "light" medium, while the other is cultured in "heavy" medium where a standard amino acid

(e.g., L-Lysine or L-Arginine) is replaced with its heavy-isotope-labeled counterpart. For specific tracer studies, L-Leucine ( $^{18}\text{O}_2$ ) can be added to the medium.

- **Experimental Treatment:** Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
- **Cell Lysis and Mixing:** Harvest and lyse the cells from both populations. Combine the protein lysates in a 1:1 ratio.
- **Protein Digestion:** Digest the combined protein mixture into smaller peptides using an enzyme, typically trypsin.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Peptides from the "light" and "heavy" samples will appear as pairs with a specific mass difference. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of these peptide pairs.[\[17\]](#)

Experimental workflow for SILAC-based quantitative proteomics.

## Stability and Storage

L-Leucine ( $^{18}\text{O}_2$ ) is a stable compound. For optimal preservation of its integrity, it should be stored in a cool, dry place, protected from moisture and light.[\[7\]](#) Standard laboratory storage conditions are sufficient.

## Conclusion

L-Leucine ( $^{18}\text{O}_2$ ) serves as a chemically identical but mass-shifted analogue of natural L-Leucine. Its distinct physical property—a molecular weight of 135.17 g/mol—makes it an essential tool for tracing metabolic pathways, quantifying protein synthesis and degradation, and advancing research in fields ranging from metabolic disease to drug development. The protocols and pathways described herein provide a foundational guide for its effective application in a research setting.

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